molecular formula C12H14O B8744404 3-([1,1'-Bi(cyclopropan)]-2-yl)phenol

3-([1,1'-Bi(cyclopropan)]-2-yl)phenol

Cat. No.: B8744404
M. Wt: 174.24 g/mol
InChI Key: XNXAVPGZHRXBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-([1,1'-Bi(cyclopropan)]-2-yl)phenol is a sophisticated synthetic building block of significant interest in medicinal chemistry and drug discovery, incorporating a fused bicyclopropane system directly onto a phenolic scaffold. The cyclopropane motif is a privileged structure in pharmaceutical compounds, valued for its conformational rigidity, defined three-dimensionality, and unique electronic properties that can enhance binding affinity and metabolic stability in bioactive molecules . Fused-cyclopropane rings, in particular, are increasingly employed in modern drug design to improve key physicochemical properties, including target binding potency, membrane permeability, and aqueous solubility . The phenolic component further enhances the utility of this compound, serving as a versatile handle for further synthetic elaboration through reactions such as alkylation or etherification, or for potential interactions with biological targets via hydrogen bonding. Researchers can leverage this compound as a key intermediate in the synthesis of lead-like compounds and molecular fragments designed to explore challenging biological targets . Its structure is highly relevant for probing new chemical space in the development of anticancer and antiproliferative agents, as rigid, strained-ring systems analogous to this are actively investigated for their biological activity . This product is intended for research purposes as a chemical building block and is strictly for laboratory use.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-(2-cyclopropylcyclopropyl)phenol

InChI

InChI=1S/C12H14O/c13-10-3-1-2-9(6-10)12-7-11(12)8-4-5-8/h1-3,6,8,11-13H,4-5,7H2

InChI Key

XNXAVPGZHRXBJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC2C3=CC(=CC=C3)O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate in Organic Chemistry:
3-([1,1'-Bi(cyclopropan)]-2-yl)phenol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for diverse chemical reactivity, making it a valuable building block in synthetic organic chemistry.

Synthesis Methods:
The synthesis of this compound can be achieved through various methods, including:

  • Cyclopropanation Reactions: Utilizing cyclopropane derivatives to form the bicyclic structure.
  • Phenolic Substitution Reactions: Employing electrophilic aromatic substitution to introduce functional groups onto the phenolic ring.

Pharmaceutical Applications

Potential Biological Activities:
Research indicates that this compound may exhibit significant biological activities, making it a candidate for pharmaceutical applications. Its structural features suggest possible interactions with biological targets, leading to therapeutic benefits.

Case Studies:
Several studies have explored the biological implications of similar compounds:

StudyFocusFindings
Mikaelyan et al. (2024)Ethylene biosynthesis inhibitorsIdentified novel cyclopropane derivatives with potential regulatory effects on plant growth and development .
Von Hoff et al. (1981)Cancer therapeutic agentsInvestigated the efficacy of bisantrene and analogs in treating various cancers .

Comparative Structural Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-HydroxybiphenylBiphenolic compoundExhibits strong antioxidant properties
Bisphenol AAryl compoundWidely used in plastics; concerns over endocrine disruption
4-HydroxycyclohexanoneCyclohexanol derivativeKnown for its reactivity in electrophilic substitution

The bicyclic structure of this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Environmental Considerations

While exploring its applications, it is also essential to consider the environmental impact of compounds like this compound. The potential for bioaccumulation and toxicity should be assessed through hazard assessments and environmental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its unique properties, 3-([1,1'-Bi(cyclopropan)]-2-yl)phenol is compared below with structurally analogous phenolic compounds.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Phenolic Derivatives

Compound Name Substituent at Phenol 3-Position Molecular Formula Molecular Weight (g/mol) Key Features
This compound Bicyclopropane C₁₂H₁₄O 174.24 High steric hindrance; rigid structure
3-(1-Hydroxypent-2-en-3-yl)phenol Hydroxypentenyl chain C₁₁H₁₄O₂ 178.20 Flexible alkenyl chain; enhanced solubility
3-Cyclopropylphenol Monocyclopropane C₉H₁₀O 134.18 Smaller substituent; lower steric demand
3-Biphenylphenol Biphenyl group C₁₂H₁₀O 170.21 Extended π-system; planar geometry

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Palladium and copper catalysts have proven effective in facilitating cyclopropane ring formation. A representative method involves the use of bis(triphenylphosphine)palladium(II) chloride [(PPh₃)₂PdCl₂] in dimethylformamide (DMF) at elevated temperatures (80°C). This approach, adapted from analogous syntheses of aryl-cyclopropane derivatives, achieves yields of ~45–50% under inert atmospheric conditions. The reaction mechanism likely proceeds through oxidative addition of a halogenated precursor, followed by alkyne insertion and reductive elimination to form the cyclopropane ring.

Key Reaction Parameters:

  • Catalyst: (PPh₃)₂PdCl₂ (2 mol%)

  • Solvent: DMF

  • Temperature: 80°C

  • Atmosphere: Nitrogen

Halogen-Mediated Ring Closure

Bismuth(III) trifluoromethanesulfonate [Bi(OTf)₃] combined with N-bromosuccinimide (NBS) in dioxane at 101°C enables efficient cyclopropanation via halogenative cyclization. This method, while requiring sealed-tube conditions to prevent moisture ingress, achieves total yields of 88% for related bicyclic systems. The bromine atom acts as a leaving group, facilitating intramolecular nucleophilic attack to form the strained cyclopropane rings.

Phenolic Ring Functionalization and Coupling

Introducing the hydroxyl group onto the bicyclopropane framework necessitates precise regiochemical control. Two pathways are prominent: pre-functionalization of the aromatic ring and post-cyclopropanation hydroxylation .

Pre-Functionalized Aromatic Precursors

Starting with 3-hydroxyiodobenzene derivatives allows direct coupling to cyclopropane-containing intermediates. For example, phenylethynylcarbinol reacts with 3-chloro-4-methoxyiodobenzene in the presence of triethylamine and palladium catalysts, yielding biphenyl intermediates that are subsequently demethylated to reveal the phenolic -OH group.

StepReagents/ConditionsYield
Coupling(PPh₃)₂PdCl₂, Et₃N, DMF, 80°C45%
DemethylationBBr₃, CH₂Cl₂, -78°C92%

Post-Synthetic Hydroxylation

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclopropanation rates but may lead to byproduct formation through solvolysis. Mixed solvent systems (e.g., dioxane/water 4:1) improve yields by stabilizing transition states while minimizing hydrolysis.

Temperature and Atmosphere Control

Cyclopropanation reactions exhibit strong temperature dependence:

  • Low temperatures (20–40°C): Favor kinetic control, reducing ring-opening side reactions.

  • High temperatures (80–100°C): Necessary for overcoming activation barriers but risk thermal decomposition.

Inert atmospheres (N₂, Ar) are critical to prevent oxidation of sensitive intermediates, particularly when using low-valent metal catalysts.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR (DMSO-d₆): Bicyclopropane protons appear as distinct multiplets at δ 1.2–1.8 ppm, while aromatic protons resonate at δ 6.8–7.6 ppm.

  • IR Spectroscopy: O-H stretch at 3377 cm⁻¹ confirms phenolic -OH formation.

  • Mass Spectrometry: Molecular ion peak at m/z 232.29 [M+H]⁺ aligns with the expected molecular formula C₁₅H₁₄O.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) reveals ≥98% purity for optimized synthetic batches, with retention times of 12.3 ± 0.2 minutes under isocratic conditions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Pd-Catalyzed CouplingHigh regioselectivityRequires anhydrous conditions45–50
Bi(OTf)₃-Mediated CyclizationScalableSealed-tube setup needed88
Directed LithiationPrecise -OH positioningCryogenic conditions65–70

Q & A

Q. How to address low yields in cyclopropane ring-forming reactions?

  • Methodological Answer : Low yields may stem from competing polymerization or ring-opening. Introduce radical inhibitors (e.g., BHT) or optimize carbene precursor stability. Switch to flow chemistry for better heat/mass transfer control, as seen in continuous-flow cyclopropanation .

Q. Why do computational models overestimate the compound’s solubility in aqueous media?

  • Methodological Answer : Most DFT models neglect entropy contributions. Use MD simulations with explicit water molecules to account for hydrophobic effects. Experimentally, measure solubility via shake-flask method and compare with COSMO-RS predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.